倍他可的松

描述

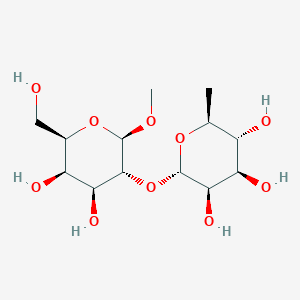

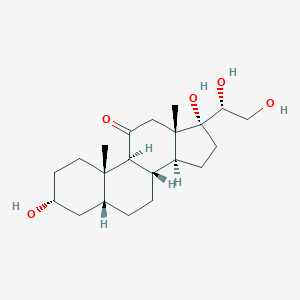

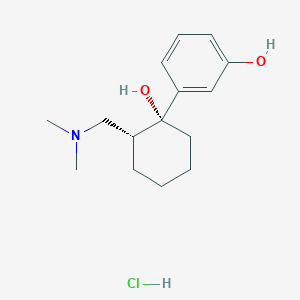

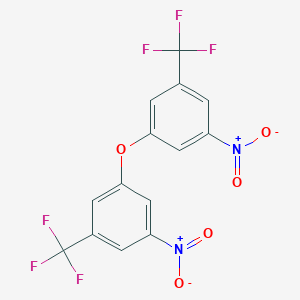

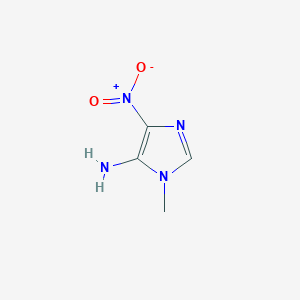

Beta-Cortolone is a metabolite of cortisol, a hormone that plays a significant role in the body's response to stress. The synthesis of Beta-Cortolone involves the addition of hydrogen atoms to cortisone, resulting in the formation of 3 alpha,17,20 beta,21-tetrahydroxy-5 beta-pregnan-11-one. This compound, along with its isomer cortolone, is a normal excretory product in humans .

Synthesis Analysis

The chemical synthesis of Beta-Cortolone and its glucuronidated metabolites has been described in detail. The process involves the reduction of cortisol to produce Beta-Cortolone and its isomers. The synthesized compounds include the C-3 beta-D-glucosiduronates of cortolone and Beta-Cortolone, which are characterized as free acids, methyl esters, and polyacetate methyl esters. These synthesized conjugates are significant as they represent normal excretory products found in human metabolism .

Molecular Structure Analysis

The molecular structure of Beta-Cortolone has not been directly studied in the provided papers. However, the structure of a related compound, betaxolol, has been analyzed using single crystal X-ray diffraction. Betaxolol's structure was determined from an ethanol:water solution, revealing two conformers in the unit cell. The study of betaxolol's structure, including bond lengths, angles, and dihedral differences, provides insights into the molecular geometry and electronic structure of similar compounds. The analysis of betaxolol's structure was further supported by natural bond orbital analysis, which described the energetic and spatial features of the occupied and vacant orbitals .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Beta-Cortolone. However, the synthesis of Beta-Cortolone itself is a chemical reaction resulting from the metabolic reduction of cortisol. The glucuronidation process, which attaches a glucuronic acid to Beta-Cortolone, is a key reaction in the formation of its excretory metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of Beta-Cortolone are not explicitly discussed in the provided papers. However, the synthesis paper implies that the solubility and reactivity of Beta-Cortolone and its conjugates can be inferred from their characterization as free acids, methyl esters, and polyacetate methyl esters. These forms suggest that the compound has varying degrees of solubility and reactivity, which are important for its role as an excretory product. Additionally, the study of betaxolol's structure and orbital interactions provides a comparative basis for understanding the physical and chemical behavior of structurally related compounds like Beta-Cortolone.

科学研究应用

1. 分析化学和类固醇代谢物定量

Shakerdi 等人 (2003) 开发了一种新程序,用于在没有参考标准时对尿液类固醇代谢物进行定量。他们通过将倍他可的松尿液排泄率与替代标准进行定量,证明了这一点,显示出与使用真实倍他可的松标准获得的结果相当。该方法可广泛应用于没有真实标准但已知或可预测质谱的检测 (Shakerdi, Connell, Fraser, & Wallace, 2003)。

2. 了解重度抑郁症中的类固醇代谢

Poór 等人 (2004) 对单相复发性重度抑郁症 (URMD) 患者的尿液类固醇代谢物进行了一项研究,发现倍他可的松水平显着下降。这项研究有助于我们了解重度抑郁症中改变的类固醇代谢,突出了其在应激敏感性和抑郁症发展中的潜在作用 (Poór, Juricskay, Gáti, Osváth, & Tényi, 2004)。

3. 内分泌学中的先进诊断技术

Cho 等人 (2009) 开发了一种液相色谱-三重四极杆-质谱法,用于分析尿液中的 21 种内源性皮质类固醇,包括倍他可的松。该方法提供了更高的皮质类固醇测量精度和准确性,对于了解各种疾病状态下的皮质类固醇代谢至关重要 (Cho, Kim, Lee, Chung, & Choi, 2009)。

4. 对多囊卵巢综合征中类固醇代谢的见解

Tsilchorozidou, Honour 和 Conway (2003) 检查了多囊卵巢综合征 (PCOS) 女性中改变的皮质醇代谢,其中包括倍他可的松的研究。他们发现类固醇代谢物排泄谱存在差异,有助于更好地了解 PCOS 及其与类固醇代谢的关系 (Tsilchorozidou, Honour, & Conway, 2003)。

5. 了解类固醇代谢中的性别差异

Shamim 等人 (2000) 研究了皮质醇和雄激素代谢物(包括倍他可的松)尿液排泄率的性别差异。他们的研究强调了男性和女性在这些代谢物排泄方面存在的显着差异,表明在临床评估中需要与性别相关的参考范围 (Shamim, Yousufuddin, Bakhai, Coats, & Honour, 2000)。

属性

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCOSKURGJMQSG-AIEJOZITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318212 | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-Cortolone | |

CAS RN |

667-66-3 | |

| Record name | β-Cortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC56997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)